molecular formula C7H17O3P B14638701 Diethyl propyl phosphite CAS No. 52956-35-1

Diethyl propyl phosphite

Cat. No.: B14638701
CAS No.: 52956-35-1
M. Wt: 180.18 g/mol
InChI Key: SZUAQEMIUDDINH-UHFFFAOYSA-N
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Description

Diethyl propyl phosphite is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)C₃H₇. It is a colorless liquid that is commonly used as a reagent in organic synthesis due to its high reactivity. The compound is known for its ability to form various organophosphorus derivatives, making it valuable in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl propyl phosphite can be synthesized through the reaction of phosphorus trichloride with ethanol and propanol. The general reaction is as follows:

PCl3+2C2H5OH+C3H7OH(C2H5O)2P(O)C3H7+3HClPCl₃ + 2C₂H₅OH + C₃H₇OH → (C₂H₅O)₂P(O)C₃H₇ + 3HCl PCl3​+2C2​H5​OH+C3​H7​OH→(C2​H5​O)2​P(O)C3​H7​+3HCl

This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of phosphorus trichloride to a mixture of ethanol and propanol, followed by neutralization with a base. The product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Diethyl propyl phosphite undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form diethyl propyl phosphate.

    Reduction: It can be reduced to form diethyl propyl phosphine.

    Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

    Oxidation: Diethyl propyl phosphate.

    Reduction: Diethyl propyl phosphine.

    Substitution: Various phosphonate esters depending on the nucleophile used.

Scientific Research Applications

Diethyl propyl phosphite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.

    Biology: It is used in the study of enzyme mechanisms involving phosphorus-containing substrates.

    Medicine: It is explored for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

Diethyl propyl phosphite exerts its effects primarily through its ability to donate or accept phosphorus atoms in chemical reactions. This makes it a versatile reagent in the formation of phosphorus-carbon bonds. The compound can interact with various molecular targets, including enzymes and other proteins, by modifying their active sites or altering their structural conformation.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: (C₂H₅O)₂P(O)H

    Diethyl methyl phosphite: (C₂H₅O)₂P(O)CH₃

    Diethyl ethyl phosphite: (C₂H₅O)₂P(O)C₂H₅

Uniqueness

Diethyl propyl phosphite is unique due to its propyl group, which imparts different reactivity and steric properties compared to its methyl and ethyl analogs. This makes it suitable for specific applications where other phosphites may not be as effective.

Properties

CAS No.

52956-35-1

Molecular Formula

C7H17O3P

Molecular Weight

180.18 g/mol

IUPAC Name

diethyl propyl phosphite

InChI

InChI=1S/C7H17O3P/c1-4-7-10-11(8-5-2)9-6-3/h4-7H2,1-3H3

InChI Key

SZUAQEMIUDDINH-UHFFFAOYSA-N

Canonical SMILES

CCCOP(OCC)OCC

Origin of Product

United States

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